NSC728

概要

説明

Thioureas are a class of organosulfur compounds characterized by a functional group consisting of two amine groups (-NH2) attached to a carbonyl group (C=O). They are used in various applications, including organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thioureas can be synthesized by the reaction of various amines with carbon disulfide . The exact method of synthesis can vary depending on the specific thiourea derivative being produced .Molecular Structure Analysis

The molecular structure of thioureas involves a carbonyl group (C=O) attached to two amine groups (-NH2). The exact structure can vary depending on the specific thiourea derivative .Chemical Reactions Analysis

Thioureas can participate in a variety of chemical reactions, including the formation of heterocyclic compounds and complex formation with metal ions . They can also act as organocatalysts in many reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thioureas can vary depending on their specific structure. For example, they are generally soluble in water and alcohol but insoluble in nonpolar solvents.科学的研究の応用

腐食抑制

NSC728は、特に酸性環境における軟鋼の腐食抑制剤としての可能性について研究されています。 この化合物は、金属表面に保護層を形成する能力があるため、金属の溶解と酸の攻撃速度を低下させ、腐食を抑制する効果があるとされています .

電子廃棄物からの金回収

チオ尿素誘導体には、this compoundが含まれ、シアン化物などの従来の金浸出化学物質に代わる環境に優しい代替物として注目されています。 これらの化合物は、電子廃棄物からの金回収において、より速い反応速度と低い毒性により特に有望です .

抗癌研究

This compoundと構造的に関連する化合物は、チオ尿素結合を使用して合成され、癌細胞に対する選択性と効力を向上させています。 これらの化合物は、this compound類似体を含め、さまざまな種類の癌を特異的に標的にして治療する可能性について調査されています .

宇宙科学と材料研究

This compoundとは直接関係ありませんが、チオ尿素ベースの化合物は宇宙科学実験で使用されてきました。 たとえば、地球上では製造が難しい高品質の結晶材料が宇宙で取得されており、これは高性能半導体合金の開発に不可欠です .

神経幹細胞追跡

チオ尿素化合物は、神経幹細胞追跡の継続的な研究の一部です。 神経疾患に対する幹細胞療法の有効性と安全性を監視するために、標識とイメージング技術で使用されています .

作用機序

The mechanism of action of thioureas can vary depending on their specific structure and the context in which they are used. For example, some thiourea derivatives have been found to exhibit biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Safety and Hazards

将来の方向性

特性

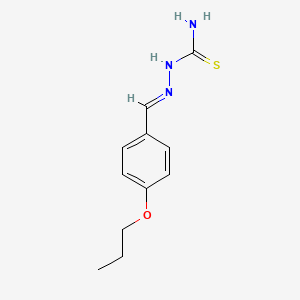

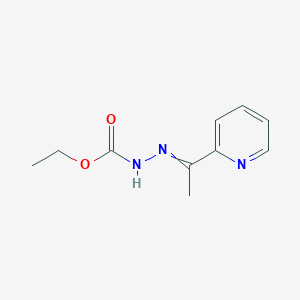

IUPAC Name |

[(4-propoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-2-7-15-10-5-3-9(4-6-10)8-13-14-11(12)16/h3-6,8H,2,7H2,1H3,(H3,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPNUSUFXTTYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-86-0 | |

| Record name | 2-[(4-Propoxyphenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N'-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1656545.png)

![5-Acetyl-4-(2-chlorophenyl)-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B1656546.png)

![3-bromo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide](/img/structure/B1656551.png)

![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1656553.png)

![1-[(E)-N-hydroxy-C-[2-(4-methoxyphenyl)ethyl]carbonimidoyl]cyclohexan-1-ol](/img/structure/B1656554.png)

![4-Fluoro-N'-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B1656557.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1656562.png)

![N'-[(2-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1656563.png)

![[(Z)-[amino(phenyl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B1656564.png)